N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloro-substituted benzoxazole moiety attached to a phenyl ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the cyclization of 2-aminophenol with appropriate reagents to form the benzoxazole core, followed by further functionalization. One common method involves the reaction of 2-aminophenol with 5-chloro-2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then subjected to a coupling reaction with 3-bromopropanamide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and materials.
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-substituted benzoxazole moiety is believed to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad spectrum of biological activities.
5-chloro-2-aminobenzoxazole: A precursor in the synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide, also exhibiting biological activity.
3-phenylpropanamide: A structurally related compound with different biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. The presence of the chloro group and the propanamide moiety contributes to its unique binding properties and biological effects .
Properties
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-15(20)18-12-5-3-4-10(8-12)16-19-13-9-11(17)6-7-14(13)21-16/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPJFCLLSRJWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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